3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine
Description
3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at position 3 and a piperidinylmethoxy moiety at position 6. The piperidine ring is further functionalized with a 5-methyl-1,3,4-thiadiazol-2-yl group at the nitrogen atom.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-17-20-16(23-11)21-8-6-12(7-9-21)10-22-15-5-4-14(18-19-15)13-2-3-13/h4-5,12-13H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWVZBNWOSIGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an alkylating agent.
Synthesis of the Piperidine Moiety: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The thiadiazole and piperidine intermediates are then coupled using a suitable linker, often involving nucleophilic substitution reactions.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine and thiadiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural analysis.
Key Observations
In contrast, the cyclopropyl-thiadiazole substituent in increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Piperidine Functionalization :
- The benzofuran-sulfonyl group in introduces polarity, likely improving solubility and metabolic stability compared to the thiadiazole-containing analogs .
Hypothetical Pharmacological Implications
- Target Compound : The pyridazine-thiadiazole combination may mimic ATP-binding sites in kinases, a hypothesis supported by studies on related thiadiazole derivatives .
- Compound : The sulfonyl group could reduce off-target effects by limiting passive diffusion, a feature observed in sulfonamide-based protease inhibitors .
- Compound : The cyclopropyl-thiadiazole and methylpyridine groups may synergize for CNS targets, as seen in neuroactive compounds with similar logP profiles .
Biological Activity
The compound 3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a derivative of pyridazine featuring a cyclopropyl group and a 1,3,4-thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular structure can be represented as follows:
This compound is characterized by the presence of:
- A cyclopropyl ring which may enhance lipophilicity and biological interaction.
- A thiadiazole group known for its diverse biological activities, including anticancer properties.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines. The biological activity of This compound can be categorized into several key areas:
Anticancer Activity
A review of literature highlights the anticancer potential of thiadiazole derivatives. For instance:
- Compounds similar to this structure have shown promising results against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with varying IC50 values ranging from 4.27 µg/mL to 22.19 µM .
The mechanism through which these compounds exert their anticancer effects often involves:
- Inhibition of cell proliferation : Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Targeting specific pathways : For example, some studies suggest that these compounds may inhibit key signaling pathways like ERK1/2 involved in cell growth and survival .
Data Table: Biological Activity Summary
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- El-Naggar et al. (2011) reported that various thiadiazole derivatives significantly inhibited tumor growth in vivo models.
- Hosseinzadeh Leila et al. (2013) evaluated new thiadiazole compounds against prostate cancer cell lines and found notable cytotoxic effects compared to standard treatments like Doxorubicin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
